CC-8490, also known as custirsen sodium or OGX-011, is an investigational drug primarily aimed at cancer treatment. It is classified as an antisense oligonucleotide designed to inhibit the expression of clusterin, a protein often associated with cancer progression and resistance to therapy. This compound represents a second-generation phosphorothioate antisense oligonucleotide, which enhances its stability and efficacy compared to first-generation oligonucleotides. CC-8490 has shown promise in preclinical studies and clinical trials, particularly for metastatic prostate cancer, where it aims to improve treatment outcomes by targeting the clusterin protein involved in tumor growth and survival .
CC-8490 is synthesized from nucleotides through a solid-phase synthesis method that allows for the sequential addition of nucleotides to form the desired oligonucleotide chain. As an antisense oligonucleotide, it functions by binding to specific messenger RNA molecules, thereby preventing the translation of proteins that contribute to cancer cell survival and proliferation. The classification of CC-8490 as a phosphorothioate oligonucleotide indicates that it contains sulfur substitutions in its backbone, which significantly enhances its resistance to enzymatic degradation .
The synthesis of CC-8490 involves several key steps typical for phosphorothioate oligonucleotides:
Technical details regarding the synthesis include monitoring reaction progress via techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring high purity and yield of the final product .
The molecular structure of CC-8490 consists of a sequence of nucleotides modified with phosphorothioate groups. The specific sequence is designed to target clusterin mRNA effectively. Data regarding its structure can be characterized using various spectroscopic techniques:
The chemical formula for CC-8490 is not explicitly provided in the sources but can be derived from its nucleotide composition .
CC-8490 undergoes several chemical reactions during its mechanism of action:
These reactions are critical for its function as an antisense therapeutic agent, allowing it to exert its effects on cancer cell viability .
The mechanism by which CC-8490 operates involves several steps:
Data from clinical studies indicate that this mechanism effectively reduces clusterin levels in tumor tissues, correlating with improved therapeutic outcomes in cancer patients .
CC-8490 exhibits several notable physical and chemical properties:
Analyses such as differential scanning calorimetry (DSC) may be employed to assess thermal stability, while chromatographic techniques ensure purity levels necessary for clinical applications .
CC-8490, scientifically designated as custirsen sodium, represents a second-generation antisense oligonucleotide (ASO) with the molecular formula C₂₃₁H₃₁₂N₇₈O₁₁₉P₂₀S₂₀. This synthetic oligonucleotide features a phosphorothioate backbone where sulfur atoms replace non-bridging oxygen atoms in the phosphate group, significantly enhancing its nuclease resistance and plasma stability. The compound's molecular weight is approximately 7.3 kDa, distinguishing it from small-molecule chemotherapeutic agents. Custirsen exhibits optimized pharmacokinetics through strategic incorporation of 2’-methoxyethyl modifications at both termini, which increase binding affinity to target mRNA sequences while reducing off-target interactions and systemic toxicity [1] [4]. As a biological agent, CC-8490 operates through sequence-specific hybridization rather than conventional receptor-ligand interactions, positioning it within the emerging class of gene-targeted therapeutics.
Table 1: Chemical and Pharmacological Profile of CC-8490
Characteristic | Specification |
---|---|
IUPAC Name | Custirsen sodium |
Synonyms | OGX-011; CC-8490 |
Molecular Formula | C₂₃₁H₃₁₂N₇₈O₁₁₉P₂₀S₂₀ |
CAS Registry Number | 890056-27-6 |
Molecular Weight | ~7.3 kDa |
Mechanism Category | Antisense oligonucleotide |
Primary Biological Target | Clusterin (CLU) mRNA |
Development Status | Investigational (Phase III clinical trials) |
The development of CC-8490 emerged from collaborative research between OncoGenex Pharmaceuticals and Isis Pharmaceuticals (now Ionis Pharmaceuticals) in the early 2000s, capitalizing on advances in antisense technology. Its design builds upon first-generation phosphorothioate oligonucleotides by incorporating terminal 2’-methoxyethyl groups—a modification that significantly enhanced target binding affinity and extended plasma half-life to approximately seven days [1] [4]. This strategic chemical optimization addressed historical limitations of antisense agents, including rapid nuclease degradation and insufficient target engagement. In 2009, Teva Pharmaceutical Industries entered a co-development agreement to advance custirsen through late-stage clinical evaluation, underscoring its therapeutic potential [1]. As a second-generation antisense compound, CC-8490 exemplifies the transition from research tools to clinically viable agents that modulate cancer-relevant gene expression through sequence-specific mRNA targeting.
CC-8490 represents a paradigm shift in oncology therapeutics by directly targeting the molecular underpinnings of treatment resistance. Unlike cytotoxic chemotherapy or broad kinase inhibitors, custirsen specifically inhibits the production of clusterin—a cytoprotective chaperone protein overexpressed in multiple malignancies including prostate, breast, and non-small cell lung cancers [1] [3]. Clusterin upregulation occurs in response to conventional cancer therapies (chemotherapy, androgen deprivation, radiotherapy), where it inhibits apoptotic signaling through interactions with BAX, Ku70, and NF-κB pathways [1]. By suppressing this key resistance protein, CC-8490 potentially enhances tumor cell vulnerability to conventional treatments. Its significance lies in addressing the critical challenge of acquired treatment resistance—a major limitation across oncology therapeutics—through precision targeting of a stress-induced survival mechanism conserved across diverse cancer types [1] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7